molecular formula C44H80NO8P B1263041 [(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1263041
M. Wt: 782.1 g/mol
InChI Key: MGIFJPVLDQAGPZ-ROBDCESFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. It consists of one chain of stearic acid at the C-1 position and one chain of stearidonic acid at the C-2 position. Phosphatidylcholines are key components of the lipid bilayer of cells and are involved in metabolism and signaling .

Preparation Methods

Phosphatidylcholines can be synthesized via three different routes:

Chemical Reactions Analysis

Phosphatidylcholines undergo various types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Major products formed from these reactions include hydroperoxides, alcohols, and different phospholipids .

Scientific Research Applications

Phosphatidylcholines, including [(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, have numerous scientific research applications:

    Chemistry: Used as model compounds to study lipid bilayers and membrane dynamics.

    Biology: Play a crucial role in cell membrane structure and function.

    Medicine: Investigated for their potential in drug delivery systems and as biomarkers for various diseases.

    Industry: Used in the formulation of cosmetics and food products.

Mechanism of Action

Phosphatidylcholines exert their effects primarily through their role in cell membranes. They contribute to membrane fluidity and are involved in signaling pathways. The stearic acid and stearidonic acid moieties interact with various proteins and enzymes, influencing cellular processes such as metabolism and inflammation .

Comparison with Similar Compounds

Phosphatidylcholines are similar to other glycerophospholipids such as phosphatidylethanolamines and phosphatidylserines. phosphatidylcholines are unique due to their choline head group, which imparts distinct biophysical properties and functions. Similar compounds include:

    Phosphatidylethanolamine: Contains an ethanolamine head group.

    Phosphatidylserine: Contains a serine head group.

    Phosphatidylinositol: Contains an inositol head group.

Phosphatidylcholines are unique in their ability to form stable bilayers and their involvement in signaling pathways .

Properties

Molecular Formula

C44H80NO8P

Molecular Weight

782.1 g/mol

IUPAC Name

[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h9,11,15,17,21,23,27,29,42H,6-8,10,12-14,16,18-20,22,24-26,28,30-41H2,1-5H3/b11-9-,17-15-,23-21-,29-27-/t42-/m1/s1

InChI Key

MGIFJPVLDQAGPZ-ROBDCESFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
Reactant of Route 6
[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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